Enantioselectivity of 4-Acetamidothioanisole vs. Thioanisole in Wild-Type HRP Sulfoxidation
In wild-type horseradish peroxidase (HRP)-catalyzed sulfoxidation, 4-acetamidothioanisole demonstrates 78% enantiomeric excess (ee), substantially outperforming the unsubstituted parent compound thioanisole, which yields only 45% ee under identical assay conditions [1]. This 33 percentage-point difference in stereoselectivity establishes the 4-acetamido substituent as a key determinant for achieving high optical purity in chiral sulfoxide products.
| Evidence Dimension | Enantiomeric excess (ee) in sulfoxidation |
|---|---|
| Target Compound Data | 78% ee |
| Comparator Or Baseline | Thioanisole: 45% ee |
| Quantified Difference | 33 percentage points higher ee (1.73-fold improvement) |
| Conditions | Horseradish peroxidase (HRP) / H₂O₂ system; wild-type enzyme; Journal of the American Chemical Society, 1994 |
Why This Matters
For researchers synthesizing enantiopure chiral sulfoxides as pharmaceutical intermediates or chiral auxiliaries, 4-acetamidothioanisole's 78% ee baseline enables superior stereochemical control compared to unsubstituted thioanisole, reducing downstream purification burden and improving atom economy.
- [1] Ozaki S, Ortiz de Montellano PR. Molecular Engineering of Horseradish Peroxidase. Highly Enantioselective Sulfoxidation of Aryl Alkyl Sulfides by the Phe-41 Leu Mutant. Journal of the American Chemical Society. 1994;116(10):4487-4488. doi:10.1021/ja00089a051 View Source
